6-[4-(Allyloxy)phenyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[4-(Allyloxy)phenyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-[4-(Allyloxy)phenyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with aromatic aldehydes and phenacyl bromides under specific conditions . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
6-[4-(Allyloxy)phenyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Scientific Research Applications
6-[4-(Allyloxy)phenyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It has been investigated for its anticancer properties and as an enzyme inhibitor.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[4-(Allyloxy)phenyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of tubulin polymerization, which disrupts cell division . The compound also exhibits enzyme inhibitory activity by binding to the active sites of target enzymes, thereby blocking their function .
Comparison with Similar Compounds
6-[4-(Allyloxy)phenyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of both allyloxy and methoxy groups. Similar compounds include:
3-arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit significant biological activities but differ in their substitution patterns.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the core structure but may have different substituents, leading to variations in their pharmacological profiles.
Properties
Molecular Formula |
C19H16N4O2S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6-(4-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N4O2S/c1-3-11-25-15-9-7-13(8-10-15)18-22-23-17(20-21-19(23)26-18)14-5-4-6-16(12-14)24-2/h3-10,12H,1,11H2,2H3 |
InChI Key |
IUKNQXYPBXMPSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OCC=C |
Origin of Product |
United States |
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